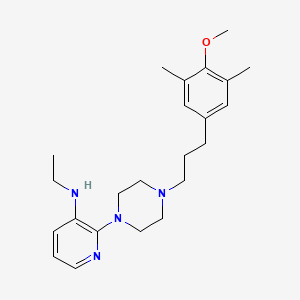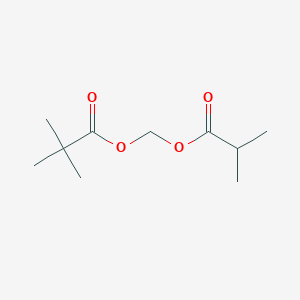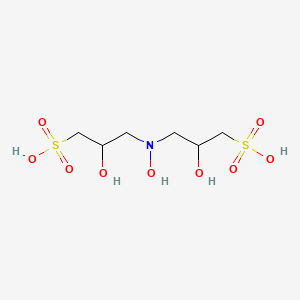
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N'-(3-ethylamino-2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine typically involves multi-step organic reactions. The starting materials may include 3,5-dimethyl-4-methoxybenzaldehyde, 3-ethylamino-2-pyridine, and piperazine. The synthetic route may involve:
Condensation Reaction: Combining 3,5-dimethyl-4-methoxybenzaldehyde with a suitable alkylating agent to form the intermediate.
Nucleophilic Substitution: Reacting the intermediate with piperazine to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:
Automated Synthesis: Using automated systems to control reaction parameters.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient production.
Quality Control: Implementing rigorous quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine involves its interaction with specific molecular targets. These may include:
Receptor Binding: Binding to specific receptors in the body, such as neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of N-(3-(3,5-Dimethyl-4-methoxyphenyl)propyl)-N’-(3-ethylamino-2-pyridinyl)piperazine lies in its specific structural features, such as the presence of the 3-ethylamino-2-pyridinyl group, which may confer unique pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
122002-78-2 |
|---|---|
Molekularformel |
C23H34N4O |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-ethyl-2-[4-[3-(4-methoxy-3,5-dimethylphenyl)propyl]piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C23H34N4O/c1-5-24-21-9-6-10-25-23(21)27-14-12-26(13-15-27)11-7-8-20-16-18(2)22(28-4)19(3)17-20/h6,9-10,16-17,24H,5,7-8,11-15H2,1-4H3 |
InChI-Schlüssel |
JFRHRJPVUXSSAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CCCC3=CC(=C(C(=C3)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)

![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)

![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)





![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)


